molecular formula C10H13ClO B095236 (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one CAS No. 19301-54-3

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one

Cat. No.: B095236
CAS No.: 19301-54-3
M. Wt: 184.66 g/mol
InChI Key: VWRCUEUBWJRNRQ-KVEIKIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a chlorinated derivative of adamantane, a rigid hydrocarbon framework known for its diamondoid structure. The compound features a ketone group at position 2 and a chlorine substituent at position 4, with stereochemical specificity at five chiral centers. Adamantane derivatives are valued in medicinal chemistry and materials science due to their thermal stability, lipophilicity, and ability to modulate biological activity.

Properties

CAS No.

19301-54-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1S,3S,4R,5R,7R)-4-chloroadamantan-2-one

InChI

InChI=1S/C10H13ClO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2/t5-,6+,7-,8+,9+/m0/s1

InChI Key

VWRCUEUBWJRNRQ-KVEIKIFDSA-N

SMILES

C1C2CC3CC1C(C(C2)C3=O)Cl

Isomeric SMILES

C1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H](C2)C3=O)Cl

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one with two related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₀H₁₃ClO ~172.66 (estimated) Chlorine, ketone Synthetic intermediate, drug design
3a (from ) C₅₇H₆₆ClN₅O₁₂ 1113.58 Azide, ester, adamantylidene, chloro Chemiluminescent polymers
4a (from ) C₅₅H₆₃ClN₅O₁₃ 1086.57 Azide, ester, spiro-dioxetane, chloro Mechanochemiluminescence
(3R,5R,7R)-1-(3-carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride C₁₅H₂₁ClN₄O₃ 340.81 Carboxylic acid, methoxy, tetraazaadamantane Pharmaceuticals, ionic materials

Key Observations:

  • Functional Diversity : The target compound lacks the complex ester, azide, or charged nitrogen systems seen in analogs. Its simplicity may enhance synthetic accessibility compared to 3a, 4a, and the tetraazaadamantane derivative.
  • Molecular Weight : The target’s lower molecular weight (~172.66 vs. 340–1113 g/mol) suggests advantages in pharmacokinetics or polymer blending.

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